molecular formula C8H11NOS B3045661 3-(Thiophen-2-yl)morpholine CAS No. 111410-97-0

3-(Thiophen-2-yl)morpholine

Cat. No.: B3045661
CAS No.: 111410-97-0
M. Wt: 169.25 g/mol
InChI Key: DTCRMVMDRUMUHQ-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)morpholine is an organic compound that features a morpholine ring substituted with a thiophene ring at the 2-position. This compound is of interest due to its unique structural properties, which combine the characteristics of both morpholine and thiophene. Morpholine is a heterocyclic amine, while thiophene is a sulfur-containing aromatic compound. The combination of these two moieties imparts unique chemical and physical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)morpholine can be achieved through several methods. One common approach involves the reaction of 2-bromothiophene with morpholine in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate. The reaction typically occurs under mild conditions, with the mixture being heated to around 100°C for several hours.

Another method involves the direct alkylation of morpholine with 2-thiophenylmethyl chloride in the presence of a base, such as sodium hydride, under anhydrous conditions. This reaction proceeds at room temperature and yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and bases such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: N-alkylated or N-acylated morpholine derivatives.

Scientific Research Applications

3-(Thiophen-2-yl)morpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-(Thiophen-2-yl)morpholine can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar electronic properties. Examples include 2-thiophenemethanol and 2-thiophenecarboxaldehyde.

    Morpholine derivatives: These compounds share the morpholine ring structure and exhibit similar chemical reactivity. Examples include N-methylmorpholine and N-ethylmorpholine.

The uniqueness of this compound lies in the combination of the thiophene and morpholine rings, which imparts a unique set of properties that are not observed in compounds containing only one of these rings .

Properties

IUPAC Name

3-thiophen-2-ylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-10-4-3-9-7/h1-2,5,7,9H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCRMVMDRUMUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60912150
Record name 3-(Thiophen-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111410-97-0
Record name Morpholine, 3-(2-thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111410970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Thiophen-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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